(R)-2-aminomethyl butyric acid
Overview
Description
®-2-aminomethyl butyric acid is an organic compound with the molecular formula C5H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Mechanism of Action
Target of Action
The primary targets of ®-2-aminomethyl butyric acid, also known as (2R)-2-(aminomethyl)butanoic acid, are the cells in the gastrointestinal tract and peripheral tissues . This compound is produced endogenously in the body through the microbial fermentation of dietary fibers in the colon . It plays a significant role in the immune homeostasis of the colonic mucosa .
Mode of Action
®-2-aminomethyl butyric acid interacts with its targets in multiple ways. It acts as an agonist of free-fatty acid receptors, an inhibitor of pro-inflammatory pathways, an epigenetic modulating agent, and serves as an energy source . It also influences the microbiota residing in the gastrointestinal tract due to its bacteriostatic properties . Furthermore, it inhibits histone deacetylase, which plays a crucial role in the epigenetic regulation of gene expression .
Biochemical Pathways
The biochemical pathways of ®-2-aminomethyl butyric acid involve the fermentation of dietary fibers in the colon, leading to its production . It is part of the short-chain fatty acids (SCFAs), which also include acetic, propionic, and valeric acid . The functionality of these SCFAs facilitates catalytic upgrading to a broad range of compounds including aldehydes, esters, ketones, alcohols, alkanes, alkenes, and olefins .
Pharmacokinetics
The pharmacokinetics of ®-2-aminomethyl butyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which are significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of ®-2-aminomethyl butyric acid’s action are diverse. It contributes to cell proliferation, indicating a faster renewal of necrotic areas . It also suppresses tumor growth by inducing cytotoxic granzyme B+, interferon (IFN)-γ+, and tumor necrosis factor (TNF)-α+ CD8+ T cells . Furthermore, it has been implicated in down-regulating bacteria virulence .
Action Environment
The action of ®-2-aminomethyl butyric acid is influenced by environmental factors such as the composition of the diet and the health status of the individual . Its efficacy and stability can be affected by the pH conditions and the diversity of cell types encountered throughout the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-aminomethyl butyric acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-aminomethyl butyric acid precursors using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Another method involves the use of enzymatic resolution, where racemic mixtures of 2-aminomethyl butyric acid are separated into their respective enantiomers using specific enzymes that selectively react with one enantiomer over the other.
Industrial Production Methods
Industrial production of ®-2-aminomethyl butyric acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
®-2-aminomethyl butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-aminomethyl butyric acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminomethyl butyric acid: The enantiomer of ®-2-aminomethyl butyric acid with different biological activity.
Gamma-aminobutyric acid (GABA): A structurally similar compound with significant roles in the central nervous system.
2-aminobutyric acid: Another related compound with distinct chemical and biological properties.
Uniqueness
®-2-aminomethyl butyric acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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